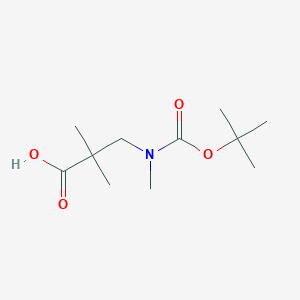
C(C)(C)(C)OC(=O)N(CC(C(=O)O)(C)C)C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "C(C)(C)(C)OC(=O)N(CC(C(=O)O)(C)C)C" represents a complex organic molecule with multiple functional groups, including an ester, amide, and tertiary carbon centers. This molecule is not directly discussed in the provided papers, but the papers do offer insights into related chemical synthesis and reactions that could be relevant to understanding the synthesis and reactivity of such a molecule.
Synthesis Analysis
Paper discusses the synthesis of C-2 cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene through a transmetalation reaction, which involves the use of Pd(OAc)2 and an organomercury(II) compound as precursors. Although the compound does not directly relate to the cyclopalladated derivatives, the methodology of using metal-mediated reactions could be applicable for constructing complex organic frameworks similar to the one described in the command prompt.
In paper , a hydrocarbon with a 54-carbon framework is synthesized using solution-phase chemistry. The synthesis involves the construction of a 30-carbon core, which is then further functionalized. This approach to building large carbon frameworks could potentially be adapted for the synthesis of the compound , particularly in terms of constructing its carbon backbone.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a complex three-dimensional shape due to the presence of multiple substituents. The papers provided do not directly analyze the molecular structure of a similar compound, but the crystal structures of the cyclopalladated derivatives in paper and the hydrocarbon in paper suggest that X-ray crystallography could be a valuable tool for determining the molecular structure of the compound .
Chemical Reactions Analysis
The papers provided discuss various chemical reactions. Paper mentions the catalytic activity of the synthesized cyclopalladated derivatives in the Heck reaction, which is a method for forming carbon-carbon bonds. This could be relevant for the compound if similar palladium-catalyzed reactions are needed for its synthesis or functionalization.
Paper reviews biocatalytic carbon-carbon bond-forming reactions, which are crucial for constructing organic molecules. While the compound is not specifically mentioned, the principles of biocatalysis could be applied to its synthesis, particularly for forming carbon-carbon bonds in a stereoselective manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. While the papers do not provide direct information on the properties of a similar compound, they do suggest that properties such as solubility, reactivity, and stability could be inferred based on the functional groups present and the overall molecular framework. For example, the presence of ester and amide groups in the compound would likely affect its solubility in organic solvents and its reactivity towards nucleophiles and bases.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)7-11(4,5)8(13)14/h7H2,1-6H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVPUMMDQRXURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



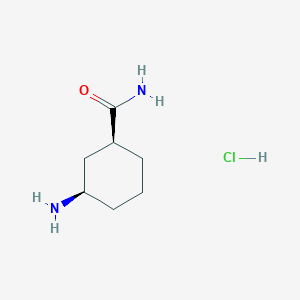
![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)
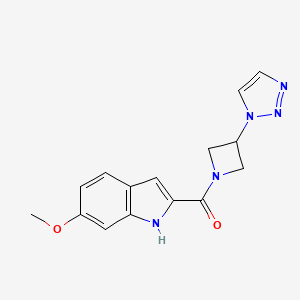

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)
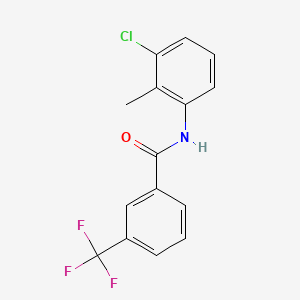
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)
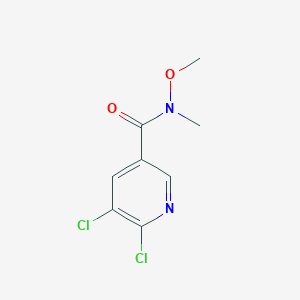
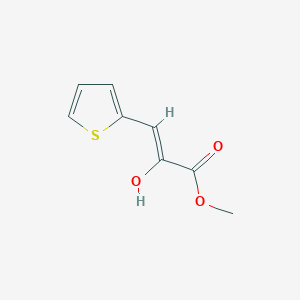

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2524024.png)
